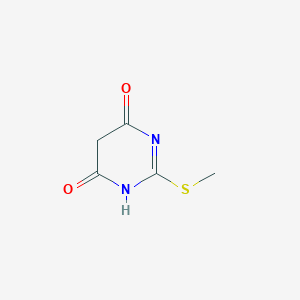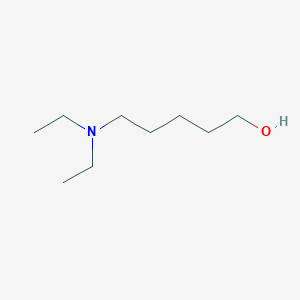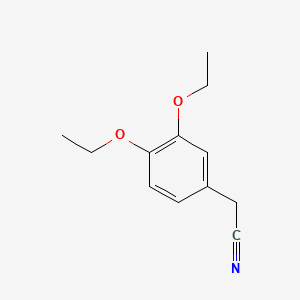![molecular formula C36H47ClN2O2 B1297576 1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(octyloxy)phenyl]methylene]- CAS No. 26456-28-0](/img/structure/B1297576.png)
1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(octyloxy)phenyl]methylene]-
Description
1,4-Benzenediamine, 2-chloro-N,N’-bis[[4-(octyloxy)phenyl]methylene]- is a chemical compound with the molecular formula C36H47ClN2O2 . It has a molecular weight of 575.2 g/mol . The compound is also known by other names such as Bis (p-octyloxybenzylidene) 2-Chloro-1,4-phenylenediamine and N- [3-chloro-4- [ (4-octoxyphenyl)methylideneamino]phenyl]-1- (4-octoxyphenyl)methanimine .
Scientific Research Applications
Synthesis and Characterization
1,4-Benzenediamine and its derivatives are fundamental in the synthesis of complex organic compounds. For instance, 1,4-Phenylenediamine reacted with chloroacetone to create compounds which then underwent further reactions to yield bioactive pyrrole derivatives, indicating its utility in creating biologically active molecules (Elassar, 2012). Similarly, various benzenediamine-N,N′-bis(1Hpyrrol-2-yl)methylene derivatives were synthesized, showcasing the adaptability of benzenediamine derivatives in complex synthesis processes (Saucedo Azpeitia et al., 2011).
Host Molecule Synthesis
Benzenediamine derivatives have been used to synthesize host molecules for inclusion compounds, indicating their potential in creating structures capable of encapsulating other molecules. For example, 1,3-Benzenediamine,N,N′-bis(4,6-dichloro-1,3,5-triazine-2-yl) was synthesized as a host molecule, demonstrating the capacity of benzenediamine derivatives to form complex structures with potential applications in material science (Fridman et al., 2006).
Chemical Properties and Applications
Benzenediamines are versatile chemicals used in various industrial applications. They are integral in manufacturing polymers, dyes, and other chemical products due to their unique chemical properties. They are particularly significant in producing polyurethanes and polyamides with exceptional tensile strength, illustrating their importance in materials science (Layer, 2000).
properties
IUPAC Name |
N-[3-chloro-4-[(4-octoxyphenyl)methylideneamino]phenyl]-1-(4-octoxyphenyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H47ClN2O2/c1-3-5-7-9-11-13-25-40-33-20-15-30(16-21-33)28-38-32-19-24-36(35(37)27-32)39-29-31-17-22-34(23-18-31)41-26-14-12-10-8-6-4-2/h15-24,27-29H,3-14,25-26H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHKESNCDKIVKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=NC2=CC(=C(C=C2)N=CC3=CC=C(C=C3)OCCCCCCCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H47ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60885350 | |
| Record name | 1,4-Benzenediamine, 2-chloro-N1,N4-bis[[4-(octyloxy)phenyl]methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(octyloxy)phenyl]methylene]- | |
CAS RN |
26456-28-0 | |
| Record name | 2-Chloro-N1,N4-bis[[4-(octyloxy)phenyl]methylene]-1,4-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26456-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenediamine, 2-chloro-N1,N4-bis((4-(octyloxy)phenyl)methylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026456280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, 2-chloro-N1,N4-bis[[4-(octyloxy)phenyl]methylene]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Benzenediamine, 2-chloro-N1,N4-bis[[4-(octyloxy)phenyl]methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1297518.png)


